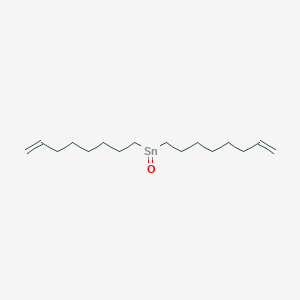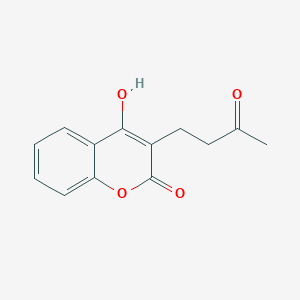![molecular formula C13H15IN2S B14327409 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 105467-55-8](/img/structure/B14327409.png)
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts This compound is characterized by the presence of a quinoline ring system, which is a fused aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Quaternization: The final step involves the quaternization of the quinoline nitrogen with methyl iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinium ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium salts.
Scientific Research Applications
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quinolinium core can intercalate with DNA, inhibiting replication and transcription processes. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their activity. The compound may also generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2-[2-Amino-2-(methylsulfanyl)ethenyl]quinoline: Lacks the quaternary ammonium group, resulting in different solubility and reactivity.
1-Methylquinolin-1-ium iodide: Lacks the amino and methylsulfanyl groups, affecting its biological activity and chemical properties.
2-Aminoquinoline: Lacks the ethenyl and methylsulfanyl groups, leading to different applications and reactivity.
Uniqueness
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the quinolinium iodide moiety enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105467-55-8 |
|---|---|
Molecular Formula |
C13H15IN2S |
Molecular Weight |
358.24 g/mol |
IUPAC Name |
2-(1-methylquinolin-1-ium-2-yl)-1-methylsulfanylethenamine;iodide |
InChI |
InChI=1S/C13H14N2S.HI/c1-15-11(9-13(14)16-2)8-7-10-5-3-4-6-12(10)15;/h3-9,14H,1-2H3;1H |
InChI Key |
ZHLRMKFEEWCGDW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(N)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


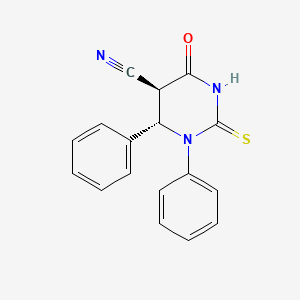
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
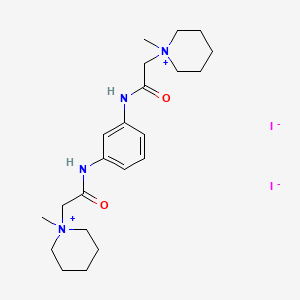
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
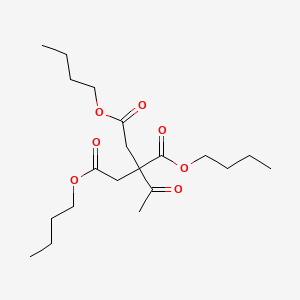
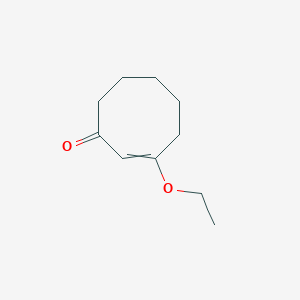

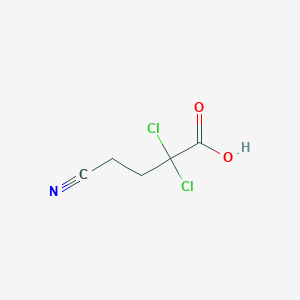
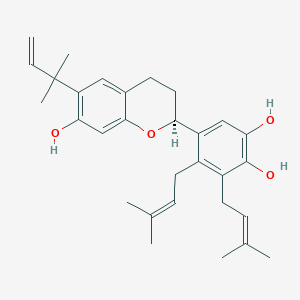
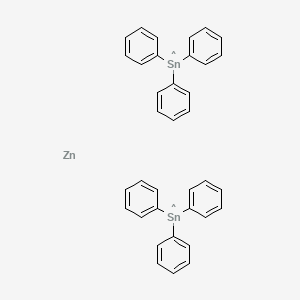
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
